molecular formula C17H28N2O B8705297 4-Amino-N-decylbenzamide CAS No. 64026-27-3

4-Amino-N-decylbenzamide

Cat. No. B8705297
Key on ui cas rn: 64026-27-3
M. Wt: 276.4 g/mol
InChI Key: RBYXHSYVYKSOBY-UHFFFAOYSA-N
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Patent
US05324747

Procedure details

A mixture of 8.05 g of 4-[(decylamino)carbonyl]nitrobenzene and 2.5 g of 10% palladium on carbon in 175 ml of THF was shaken under an initial hydrogen pressure of 54 psi in a Parr Hydrogenator for 17 hours. The catalyst was removed by filtration and the filtrate was concentrated to a solid which was triturated with hexane and filtered to give 6.88 g (95% yield, mp 117°-119°) of 4-[(decylamino)carbonyl]benzenamine. The structure was confirmed by the nmr spectrum.
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][CH:15]=1)=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>[Pd].C1COCC1>[CH2:1]([NH:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1)=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
8.05 g
Type
reactant
Smiles
C(CCCCCCCCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was shaken under an initial hydrogen pressure of 54 psi in a Parr Hydrogenator for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CCCCCCCCC)NC(=O)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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